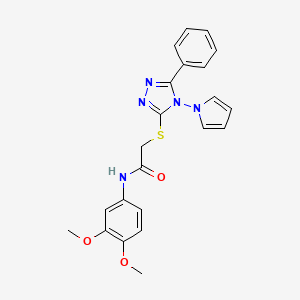

N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 886940-65-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl and pyrrole groups, linked via a thioacetamide bridge to a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₂₁H₂₀N₆O₃S, with a molecular weight of 436.5 g/mol . The compound, referred to as Epirimil in pharmacological studies, demonstrates significant anticonvulsant activity in murine models, completely preventing seizures at effective doses .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-29-18-11-10-17(14-19(18)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h3-14H,15H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMIUNNEXUBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is , with a molecular weight of 435.5 g/mol. The compound features a triazole ring, a pyrrole moiety, and methoxy-substituted phenyl groups, which are known to influence its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₅O₃S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 896296-23-4 |

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The presence of the phenyl group in the structure is crucial for enhancing antibacterial activity .

Anticancer Activity

N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been evaluated for its anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study: SAR Analysis

A structure-activity relationship (SAR) study on triazole derivatives revealed that modifications at specific positions on the triazole ring can significantly affect cytotoxicity. For example, substituents that enhance electron density on the phenyl ring were found to increase activity against cancer cell lines .

Neuroprotective Effects

Some derivatives of this compound have been investigated for neuroprotective effects. The incorporation of pyrrole rings has been linked to improved neuroprotective activity in models of neurodegenerative diseases. These compounds may inhibit oxidative stress and reduce neuronal apoptosis .

The exact mechanism of action for N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide remains under investigation. However, it is believed that the compound interacts with multiple biological targets:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as JNK or Bcl-2 pathways in cancer cells.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties that protect against oxidative damage.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The compound features a complex structure that includes a dimethoxyphenyl group and a triazole-thioacetamide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Antifungal Activity

Research indicates that compounds structurally similar to N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antifungal properties. For instance, derivatives have shown inhibitory effects against various fungal strains, including Aspergillus species, with minimal inhibitory concentrations (MICs) significantly lower than standard antifungal agents like fluconazole .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have indicated that similar triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The presence of the pyrrole ring may enhance this activity through mechanisms involving apoptosis or cell cycle arrest .

Other Pharmacological Effects

In addition to antifungal and anticancer activities, there is emerging evidence that compounds with similar structures may possess anti-inflammatory and analgesic properties. The interaction of the compound with various biological targets could lead to the modulation of inflammatory responses .

Case Study 1: Antifungal Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that specific substitutions on the triazole ring significantly enhanced antifungal activity against Candida and Aspergillus species. The most potent compounds exhibited MIC values in the range of 0.039 mg/mL to 0.156 mg/mL, suggesting that structural modifications can lead to improved efficacy .

Case Study 2: Anticancer Activity

In vitro studies on pyrrole-containing compounds revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several 1,2,4-triazole derivatives. Key analogs and their properties are summarized below:

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from VUAA1’s 4-ethylphenyl and pyridinyl substituents.

- Analogs like 6a and 6b () exhibit lower molecular weights due to simpler substituents (allyl vs. phenyl/pyrrole). Higher melting points in 6a (182–184°C) compared to 6b (161–163°C) suggest substituent effects on crystallinity .

- The compound in shares a similar acetamide-thio linkage but incorporates a thiazole-triazolo-pyrimidine system, increasing molecular weight to 442.51 g/mol .

Key Observations :

- The target compound’s anticonvulsant efficacy contrasts with VUAA1’s role in insect olfaction , highlighting divergent biological targets despite structural overlap in the triazole-thioacetamide scaffold.

- Subtle substituent changes significantly alter activity: VUAA1 (agonist) vs. OLC15 (antagonist) differ only in alkyl chain length and pyridine position .

Q & A

Q. What are the key synthetic pathways for N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : The synthesis begins with ethyl 5-methyl-1H-pyrazole-3-carboxylate as a starting reagent. Hydrazinolysis converts the ester to a hydrazide, which undergoes nucleophilic addition with phenyl isothiocyanate. Alkaline heterocyclization forms the 1,2,4-triazole-thiol intermediate. Alkylation with N-(3,4-dimethoxyphenyl)-2-chloroacetamide under optimized conditions (e.g., DMF, KCO, 60°C) yields the target compound. Yields >75% are achieved with purity confirmed by TLC and LC-MS .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.7–7.1 ppm, pyrrole protons at δ 6.2–6.5 ppm).

- IR Spectroscopy : Confirms amide C=O (~1650 cm) and thioether C-S (~680 cm).

- Elemental Analysis : Validates empirical formula (e.g., CHNOS).

- LC-MS : Ensures molecular ion consistency (e.g., [M+H] at m/z 462.1) .

Q. What preliminary biological screening methods are used for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–), with comparisons to ciprofloxacin.

- Cytotoxicity : MTT assay on HEK-293 cells to determine IC values.

- In Silico Prediction : PASS On-line® software prioritizes targets (e.g., antifungal CYP51 inhibition) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) for reaction efficiency.

- Base Selection : Test NaH (strong base) vs. KCO (milder) to minimize side reactions.

- Stoichiometry : Adjust molar ratios of triazole-thiol to chloroacetamide (1:1.2 optimal).

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) gradient .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- PASS On-line® : Predicts antimicrobial (Pa ~0.7) and antifungal (Pa ~0.6) activity based on structural motifs.

- Molecular Docking : AutoDock Vina assesses binding to Candida albicans CYP51 (binding energy ≤ -8.5 kcal/mol indicates strong affinity).

- ADMET Prediction : SwissADME evaluates solubility (LogS ~-4.2) and permeability (Caco-2 > 0.5) .

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Reassessment : Include solvent-accessible surface area (SASA) and flexible side chains in protein targets.

- Assay Validation : Use orthogonal methods (e.g., time-kill kinetics for antimicrobials).

- Solubility Correction : Add co-solvents (DMSO ≤1%) or use nanoformulations to improve bioavailability .

Q. What crystallographic techniques confirm the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Measures dihedral angles between triazole and dimethoxyphenyl rings (e.g., ~60° twist).

- Intermolecular Interactions : Hydrogen bonding (N–H⋯N, R_2$$^2(8) motifs) and π-π stacking influence crystal packing.

- Validation : Compare experimental bond lengths (C–S: 1.76 Å) with DFT-optimized structures .

Q. What strategies modify the triazole-thiol core to enhance pharmacokinetic properties?

- Methodological Answer :

- Hydrophilic Modifications : Introduce –OH or –COOH via S-alkylation (e.g., 2-hydroxyethyl).

- Bioisosteric Replacement : Substitute pyrrole with pyrazole for metabolic stability.

- Prodrug Design : Esterify acetamide to improve oral absorption .

Data Contradiction Analysis

Q. How to resolve conflicting data on antimicrobial activity between structurally similar analogs?

- Methodological Answer :

- SAR Studies : Compare substituent effects (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy on triazole).

- Membrane Permeability : Use fluorescent probes (e.g., Nile Red) to assess bacterial uptake.

- Resistance Testing : Perform serial passage assays to detect adaptive mutations .

Tables of Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 75–82% (alkylation step) | |

| 1H NMR (δ, ppm) | 3.85 (s, OCH), 6.2–7.1 (aromatic) | |

| Predicted Antifungal (Pa) | 0.62 (CYP51 inhibition) | |

| Docking Binding Energy | -8.7 kcal/mol (CYP51) | |

| Crystallographic R Factor | 0.056 (SCXRD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.